[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate
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Overview
Description
[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate: is a synthetic organic compound. It is a ligand that has been studied for its biological activity and interaction with various receptors . The compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a palmitoyloxy group attached to a butyl phosphate backbone.
Preparation Methods
The synthesis of [1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate involves several steps. The starting material is typically a butyl phosphate derivative, which undergoes bromination to introduce the bromine atom. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, the palmitoyloxy group is attached via esterification with palmitic acid . The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a ligand in various chemical reactions to study its interaction with different receptors and enzymes.
Biology: It is studied for its potential role in biological pathways and its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for various diseases.
Industry: The compound is used in the synthesis of other complex molecules and as a reagent in industrial chemical processes .
Mechanism of Action
The mechanism of action of [1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate involves its interaction with specific molecular targets, such as lysophosphatidic acid receptors. These interactions can modulate various cellular pathways, leading to changes in cellular functions and responses. The compound’s effects are mediated through binding to these receptors, which can trigger downstream signaling cascades .
Comparison with Similar Compounds
Lysophosphatidic acid: A naturally occurring lipid that interacts with lysophosphatidic acid receptors.
1-bromo-3-hydroxybutyl phosphate: A simpler analog without the palmitoyloxy group.
Palmitoyloxybutyl phosphate: A compound lacking the bromine atom.
Uniqueness:
- The presence of the bromine atom and the palmitoyloxy group in [1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical and biological properties, allowing for specific interactions with receptors and enzymes .
Properties
Molecular Formula |
C20H39BrNaO6P |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
sodium;[(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]-hydroxyphosphinate |
InChI |
InChI=1S/C20H40BrO6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26;/h18-19,22H,2-17H2,1H3,(H2,24,25,26);/q;+1/p-1/t18-,19?;/m0./s1 |
InChI Key |
XCUPLWPVEJCIBO-HMEPSURWSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CC(P(=O)(O)[O-])Br)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)[O-])Br)O.[Na+] |
Origin of Product |
United States |
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